Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiadiazole ring.
Formation of the Imino Groups: The imino groups are introduced through a series of condensation reactions involving amines and formaldehyde.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and crystallization to obtain the monohydrochloride salt.
Chemical Reactions Analysis
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenyl group.
Reduction: Reduction reactions can occur at the imino groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Scientific Research Applications
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is being investigated for its potential use in treating bacterial and fungal infections.
Anti-inflammatory Properties: Research has shown that the compound has anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Industrial Applications: The compound is also being explored for its use in industrial applications, such as in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride involves several molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits specific enzymes involved in cell proliferation and survival, such as kinases and proteases.
Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Acetamide, N-(4-(((imino((imino((5-phenyl-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)phenyl)-, monohydrochloride can be compared with other thiadiazole derivatives:
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the sulfonyl and imino groups, making it less potent in its biological activities.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This compound has a similar thiadiazole core but differs in its substituents, leading to different pharmacological properties.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has a nitrothiazole moiety, which enhances its anticancer activity compared to the sulfonyl derivative.
Properties
CAS No. |
109193-26-2 |
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Molecular Formula |
C18H19ClN8O3S2 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[4-[(E)-[amino-[[(E)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamimidoyl]amino]methylidene]amino]sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H18N8O3S2.ClH/c1-11(27)21-13-7-9-14(10-8-13)31(28,29)26-17(20)22-16(19)23-18-25-24-15(30-18)12-5-3-2-4-6-12;/h2-10H,1H3,(H,21,27)(H5,19,20,22,23,25,26);1H |
InChI Key |
XUSLWUWAAGKDDF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)C3=CC=CC=C3)/N.Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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